molecular formula C8H7BrO3 B3039627 3-Bromo-5-(hydroxymethyl)benzoic acid CAS No. 123065-61-2

3-Bromo-5-(hydroxymethyl)benzoic acid

Cat. No. B3039627
CAS RN: 123065-61-2
M. Wt: 231.04 g/mol
InChI Key: ICZOAMVBHXZUIN-UHFFFAOYSA-N
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Description

3-Bromo-5-(hydroxymethyl)benzoic acid is a chemical compound with the molecular formula C₇H₆BrO₃ . It belongs to the class of benzoic acids, characterized by a benzene ring substituted with a bromine atom and a hydroxymethyl group at specific positions . The compound’s structure is shown below:


Synthesis Analysis

The synthesis of this compound involves bromination of the corresponding benzoic acid precursor. Specific synthetic routes and conditions may vary, but the introduction of the bromine atom at the 3-position is crucial. Researchers have explored various methods, including electrophilic aromatic substitution reactions, to achieve this substitution .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(hydroxymethyl)benzoic acid consists of a benzene ring with a bromine atom at the 3-position and a hydroxymethyl group at the 5-position. The hydroxymethyl group is directly attached to the benzene ring. The compound’s molecular weight is approximately 201.017 g/mol .


Chemical Reactions Analysis

The compound can participate in various chemical reactions typical of benzoic acids. These reactions include acid-base reactions, esterification, and substitution reactions. For instance, it can undergo esterification with alcohols to form esters. Additionally, it may react with bases to form salts or undergo nucleophilic substitution reactions .

Scientific Research Applications

C8H7BrO3\text{C}_8\text{H}_7\text{BrO}_3C8​H7​BrO3​

, exhibits interesting properties that make it relevant in various fields. Here are six unique applications:

properties

IUPAC Name

3-bromo-5-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZOAMVBHXZUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(hydroxymethyl)benzoic acid

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 3-bromo-5-(methoxycarbonyl)benzoic acid prepared by the method in Preparation 2 (10.3 g, 40 mmol) in anhydrous tetrahydrofuran (100 mL) is added lithium borohydride (12 g, 550 mmol) portion-wise. The reaction is stirred 4 h at this temperature. Absolute ethanol (20 mL) is added dropwise, and the reaction is stirred 1.5 h. The reaction is slowly poured on ice, and 10% hydrochloric acid (aq) is added until gas evolution ceased. The aqueous layer is extracted with chloroform, and the organic layer is washed with brine, dried (magnesium sulfate), filtered, and concentrated under reduced pressure to give the title compound. ESI MS m/z 229, 231 [M−H]−.
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of 3-bromo-5-(methoxycarbonyl)benzoic acid prepared by the method in Preparation 2 (10.3 g, 40 mmol) in anhydrous tetrahydrofuran (100 mL) is added lithium borohydride (12 g, 550 mmol) portion-wise. The reaction is stirred 4 h at this temperature. Absolute ethanol (20 mL) is added dropwise, and the reaction is stirred 1.5 h. The reaction is slowly poured on ice, and 10% hydrochloric acid (aq) is added until gas evolution ceased. The aqueous layer is extracted with chloroform, and the organic layer is washed with brine, dried (magnesium sulfate), filtered, and concentrated under reduced pressure to give the title compound. ESI MS m/z 229, 231 [M−H]−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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